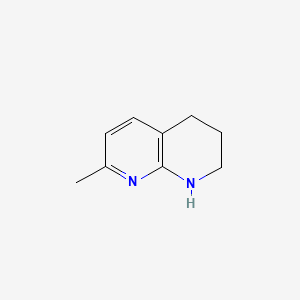

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWCJMBLUCNJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624704 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274676-47-0 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. This document details its physical and chemical characteristics, spectral data, and a key synthetic protocol, presenting quantitative data in structured tables and experimental workflows as a visual diagram.

Core Chemical Properties

This compound is a solid, orange-colored powder at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below. The tetrahydronaphthyridine core is noted as a less basic yet more permeable alternative to arginine in peptidomimetic structures.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂ | [1][3] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 274676-47-0 | [1][3] |

| Appearance | Orange powder/solid | [1] |

| Melting Point | 77.5-86.5 °C | [1] |

| pKa (estimated) | ≈ 7 (for the tetrahydronaphthyridine core) | [2] |

| InChI Key | HBWCJMBLUCNJIS-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc2CCCNc2n1 |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure's carbon-hydrogen framework. The following data is derived from the supporting information of a key synthetic publication.[4]

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly provided in the search results |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in the search results |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

Chemical Reactivity and Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly as arginine mimetics for integrin inhibitors.[2] A notable reaction involves the deprotonation of the exocyclic methyl group followed by quenching with an electrophile, such as diethyl chlorophosphate, to form a phosphonate. This transformation is a key step in a Horner–Wadsworth–Emmons-based approach to synthesize 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[2]

Experimental Protocols

The following is a detailed experimental protocol for a key reaction involving this compound, adapted from a published procedure.[4]

Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate

-

Materials:

-

This compound (1.46 g, 9.85 mmol)

-

Tetrahydrofuran (THF) (35 mL)

-

Diethyl chlorophosphate (1.70 mL, 11.76 mmol)

-

Isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) (45 mL)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a stirred solution of this compound in THF at room temperature, add diethyl chlorophosphate.

-

Add isopropylmagnesium chloride dropwise over 5 minutes.

-

After 5 minutes, slowly quench the reaction with saturated NH₄Cl.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate (2 x 40 mL).

-

Wash the combined organic phases with brine (100 mL).

-

Pass the organic phase through a hydrophobic frit and concentrate in vacuo.

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of a phosphonate derivative from this compound.

Biological Activity

While the broader class of 1,8-naphthyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, specific biological targets and signaling pathways for this compound are not extensively detailed in the currently available literature.[3][5] Its primary documented application is as a synthetic intermediate in the development of arginine mimetics for integrin inhibitors.[2] Further research is required to fully elucidate its pharmacological profile.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can be harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. scbt.com [scbt.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This heterocyclic scaffold is a key component in medicinal chemistry, often serving as an arginine mimetic in various therapeutic agents, including integrin inhibitors.[1] A thorough understanding of its structure is paramount for rational drug design and development.

Molecular Identity and Physicochemical Properties

This compound is a bicyclic aromatic amine. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [2][3] |

| Molecular Weight | 148.20 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 274676-47-0 | [2] |

| Appearance | Orange Powder | [2] |

| Melting Point | 77.5-86.5 °C | [2] |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound and its derivatives is established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables present key spectroscopic data for a closely related and well-characterized derivative, diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate, which provides the foundational spectral assignments for the parent compound's core structure.[4]

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.07 | m | - | 4H (Phosphonate O-CH₂) |

| 3.81–3.74 | m | - | 2H (Position 2-CH₂) |

| 2.69 | t | 6.4 | 2H (Position 4-CH₂) |

| 2.36 | s | - | 3H (Position 7-CH₃) |

| 1.93–1.85 | m | - | 2H (Position 3-CH₂) |

| 1.27 | td | 7.1, 0.8 | 6H (Phosphonate CH₃) |

| Solvent: CDCl₃, Frequency: 101 MHz. Data corresponds to diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate.[4] |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 154.0 | - | C5 |

| 151.8 | d, J = 2.2 | C7 |

| 137.4 | - | C6 |

| 116.3 | d, J = 7.3 | C4a |

| 115.95 | - | C8a |

| 63.20 | d, J = 6.6 | Phosphonate O-CH₂ |

| 45.9 | d, J = 2.2 | C2 |

| 26.6 | - | C4 |

| 23.6 | - | 7-CH₃ |

| 22.4 | d, J = 4.4 | C3 |

| 16.0 | d, J = 7.3 | Phosphonate CH₃ |

| Solvent: CDCl₃, Frequency: 101 MHz. Data corresponds to diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate.[4] |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 285.1363 | 285.1367 |

| Data for C₁₃H₂₂N₂O₃P⁺, corresponding to the protonated molecule of diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate.[4] |

Experimental Protocols

The acquisition of high-quality analytical data is crucial for accurate structure elucidation. The following protocols are representative of the methods used to characterize this compound and its derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.

-

Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Data Referencing : Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

-

Data Analysis : Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques, such as COSY and HSQC, are employed where necessary to confirm structural assignments.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography System : An Ultra-Performance Liquid Chromatography (UPLC) system is used for separation.

-

Column : A common choice is an Acquity UPLC CSH C18 column (50 mm x 2.1 mm, 1.7 µm packing diameter), maintained at 40 °C.

-

Mobile Phase : A gradient elution is employed using a two-solvent system. For example:

-

Solvent A: 0.1% v/v formic acid in water.

-

Solvent B: 0.1% v/v formic acid in acetonitrile.

-

A typical gradient runs from 3% to 95% Solvent B over 1.5 minutes.

-

-

Mass Spectrometry Detector : A Quadrupole Time-of-Flight (Q-Tof) mass spectrometer with an electrospray ionization (ESI) source is used for detection and high-resolution mass measurements.[4]

Synthesis and Elucidation Workflow

The structure elucidation of this compound is intrinsically linked to its synthesis. The following diagram illustrates the logical workflow from synthesis to final structure confirmation.

This workflow begins with established synthetic routes, such as the Friedländer reaction followed by hydrogenation or more modern approaches like the Horner-Wadsworth-Emmons reaction, to obtain the target molecule.[1][5] The crude product is then subjected to a battery of analytical techniques. LC-MS provides initial confirmation of the product's molecular weight and purity. High-resolution mass spectrometry (HRMS) definitively establishes the elemental composition by providing a highly accurate mass measurement. Finally, a full suite of NMR experiments (¹H, ¹³C, and 2D) elucidates the precise connectivity of atoms and the chemical environment of each nucleus, leading to the unambiguous confirmation of the this compound structure.

References

- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H34168.03 [thermofisher.com]

- 3. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

The Biological Landscape of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the larger family of 1,8-naphthyridines, a class of molecules that has garnered significant attention in medicinal chemistry. While direct and extensive biological data for this specific molecule is limited, its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing insights from the broader family of 1,8-naphthyridine derivatives. We will delve into its role as a synthetic scaffold, explore the biological activities of its close analogs, and present generalized experimental protocols and potential mechanisms of action.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous 1,8-naphthyridine derivatives with a wide spectrum of pharmacological activities, including:

-

Antimicrobial: The first clinically used 1,8-naphthyridine was nalidixic acid, an inhibitor of bacterial DNA gyrase.[2]

-

Anticancer: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.[3]

-

Anti-inflammatory: Anti-inflammatory effects have been reported for some compounds within this class.

-

Neurological: Potential applications in treating neurological disorders such as depression and anxiety have also been investigated.[4]

This compound represents a saturated version of the 7-methyl-1,8-naphthyridine core. The tetrahydro- feature provides a three-dimensional structure that can be crucial for specific receptor interactions.

This compound as a Synthetic Intermediate

A significant aspect of the "biological activity" of this compound lies in its utility as a versatile building block in organic synthesis. It serves as a key intermediate in the creation of more complex molecules with enhanced biological functions. For instance, it has been utilized in the synthesis of arginine mimetics and integrin inhibitors, highlighting its importance in constructing molecules that can modulate protein-protein interactions.[5]

Biological Activities of Related Compounds and Potential for this compound

Antimicrobial Activity

Derivatives of the 1,8-naphthyridine core are well-known for their antibacterial properties, primarily through the inhibition of DNA gyrase.[2] For example, 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole ring have demonstrated inhibitory effects against DNA gyrase with IC50 values in the range of 1.7–13.2 µg/mL.[2] It is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Anticancer Activity

Several 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line.[3] Some of these compounds exhibited potent cytotoxic effects with IC50 values as low as 1.47 µM.[3] This suggests that the 7-methyl-1,8-naphthyridine scaffold, and by extension its tetrahydro- derivative, is a promising starting point for the design of new anticancer drugs.

Other Potential Activities

A structurally related compound, 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL, is suggested to possess antimicrobial, anticancer, anti-inflammatory, and neurological activities, although specific data is lacking.[4] This further supports the notion that the 7-methyl-tetrahydronaphthyridine core is a promising framework for diverse therapeutic applications.

Quantitative Data Summary

As there is no direct quantitative biological data available for this compound in the reviewed literature, a table summarizing the activity of its close derivatives is provided below for comparative purposes.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50) | Reference |

| 7-Methyl-1,8-naphthyridinone derivatives | Antibacterial | DNA Gyrase Inhibition | 1.7–13.2 µg/mL | [2] |

| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | Anticancer | Cytotoxicity against MCF7 cells | 1.47 - 7.89 µM | [3] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general workflow for screening the biological activity of a novel compound in two key areas, based on methodologies applied to its derivatives, is outlined below.

General Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown to the logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: A human cancer cell line (e.g., MCF7) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved and diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of the compound, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct mechanistic studies on this compound, we can infer potential mechanisms based on its structural class.

Inhibition of DNA Gyrase

As many 1,8-naphthyridine derivatives exhibit antibacterial activity through the inhibition of DNA gyrase, this represents a primary hypothetical mechanism of action. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Caption: Hypothetical mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Workflow for Target Identification

To elucidate the actual biological target and mechanism of action of this compound, a systematic experimental approach would be required.

Caption: A general workflow for the identification of a compound's biological target.

Conclusion

This compound is a molecule of significant interest, not necessarily for its intrinsic biological activity, but for its role as a foundational scaffold in the development of potent and selective therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the antimicrobial and anticancer arenas, underscore the potential of this chemical motif. Further research involving the synthesis and screening of a focused library of derivatives based on the this compound core is warranted to fully explore its therapeutic potential. The experimental and mechanistic frameworks provided in this guide offer a roadmap for such future investigations.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL | 1292955-81-7 [smolecule.com]

- 5. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a Core Scaffold in Integrin Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine itself is not recognized as a pharmacologically active agent with a distinct mechanism of action. Instead, its significance in medicinal chemistry lies in its role as a key structural scaffold, particularly as a bioisostere for the guanidinium group of arginine. This technical guide delves into the core function of the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine moiety as an arginine mimetic, focusing on its incorporation into potent and selective inhibitors of αvβ6 integrin. The mechanism of action of these derivative compounds, their synthesis, and the experimental protocols for their characterization are detailed herein. The primary therapeutic application for this class of inhibitors is in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).

The Arginine Mimetic Concept

The interaction between the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix (ECM) proteins and integrin receptors is a fundamental process in cell adhesion and signaling. The positively charged guanidinium group of arginine forms a critical salt bridge with a negatively charged aspartic acid residue in the integrin's binding pocket. However, the high basicity of the guanidino group often leads to poor oral bioavailability and low selectivity in drug candidates.

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold serves as an effective arginine mimetic.[1][2] Its bicyclic structure and the arrangement of its nitrogen atoms create a delocalized positive charge that can effectively replicate the bidentate hydrogen bond interactions of the guanidinium group, but with a lower pKa (approximately 7 for the tetrahydronaphthyridine versus 13.8 for arginine).[1] This reduced basicity improves the pharmacokinetic properties of the resulting drug molecules. The 7-methyl group serves as a synthetic handle for further elaboration of the molecule.

Mechanism of Action: αvβ6 Integrin Inhibition

The primary mechanism of action for compounds incorporating the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is the competitive inhibition of the αvβ6 integrin. This integrin is a key activator of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[3][4]

The binding of these inhibitors to the RGD-binding site on the αvβ6 integrin prevents the natural ligand, the Latency-Associated Peptide (LAP) of TGF-β, from binding. This inhibition has two major downstream consequences:

-

Prevention of Latent TGF-β Activation: By blocking the interaction between the αvβ6 integrin and LAP, the conformational change required to release active TGF-β is prevented.

-

Inhibition of Pro-Fibrotic Signaling: The subsequent reduction in active TGF-β leads to the downregulation of both canonical (Smad-dependent) and non-canonical (Smad-independent) signaling pathways that drive fibrosis. This includes decreased fibroblast-to-myofibroblast differentiation, reduced deposition of extracellular matrix proteins (e.g., collagen), and diminished tissue stiffening.[3][4][5]

The following diagram illustrates the signaling pathway inhibited by these compounds.

Quantitative Data: Structure-Activity Relationship

The potency of integrin inhibitors containing the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is typically evaluated using in vitro assays, such as fluorescence polarization or cell adhesion assays. The data is often presented as IC50 (half maximal inhibitory concentration) or pIC50 (-log(IC50)). Below is a table summarizing the activity of a series of representative compounds against various RGD-binding integrins, demonstrating the high potency and selectivity for αvβ6 that can be achieved with this scaffold.

| Compound ID | R Group on Tetrahydronaphthyridine | αvβ1 (pIC50) | αvβ3 (pIC50) | αvβ5 (pIC50) | αvβ6 (pIC50) | αvβ8 (pIC50) | αIIbβ3 (pIC50) |

| GSK3008348 | (CH₂)₂-pyrrolidinyl-butanoic acid derivative | 6.8 | 6.9 | 6.9 | 10.1 | 7.8 | < 5.0 |

| Analog 1 | H | < 5.0 | 5.2 | 5.5 | 7.5 | < 5.0 | < 5.0 |

| Analog 2 | Methyl | 5.1 | 5.8 | 6.0 | 8.2 | 5.3 | < 5.0 |

| Analog 3 | Ethyl | 5.5 | 6.2 | 6.4 | 8.8 | 5.8 | < 5.0 |

| Analog 4 | Propyl | 5.9 | 6.5 | 6.8 | 9.3 | 6.2 | < 5.0 |

Data is representative and compiled for illustrative purposes based on published findings for compounds like GSK3008348.

Experimental Protocols

Synthesis: Horner-Wadsworth-Emmons Route to the Core Scaffold

A common and efficient method for synthesizing the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine core involves a Horner-Wadsworth-Emmons (HWE) reaction.[1] This approach allows for the construction of the carbon skeleton with good stereocontrol.

Protocol: Synthesis of a 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine Derivative

-

Phosphonate Synthesis: To a solution of this compound in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting solution for 30 minutes. Add diethyl chlorophosphate (2.5 equivalents) and allow the reaction to warm to room temperature over 2 hours. Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography to yield the diethylphosphonate derivative.

-

Horner-Wadsworth-Emmons Olefination: To a solution of the phosphonate (1.0 equivalent) and a desired aldehyde (1.1 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir the reaction at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography to obtain the alkene product.

-

Reduction and Deprotection: Dissolve the alkene in methanol and add palladium on carbon (10 mol%). Hydrogenate the mixture at 50 psi for 12 hours. Filter the reaction mixture through celite and concentrate the filtrate. If protecting groups are present, treat with an appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc groups) to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine core.

The following diagram outlines the general workflow for the synthesis and evaluation of an integrin inhibitor using this core.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of an inhibitor to the purified integrin protein by monitoring changes in the polarization of light emitted from a fluorescently labeled probe.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MnCl₂, pH 7.4.

-

Integrin Stock: Purified recombinant human αvβ6 integrin diluted to 2x the final concentration in assay buffer.

-

Fluorescent Probe: An RGD-containing peptide labeled with a fluorophore (e.g., FITC) at a 2x final concentration (typically low nM range).

-

Inhibitor Dilution Series: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure:

-

Add 10 µL of inhibitor dilutions or vehicle (for positive and negative controls) to the wells of a black, low-volume 384-well plate.

-

Add 10 µL of the 2x fluorescent probe to all wells.

-

To initiate the binding reaction, add 20 µL of the 2x integrin stock solution to all wells except the "probe only" controls.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Static Cell Adhesion Assay for Functional Inhibition

This cell-based assay measures the ability of an inhibitor to block the adhesion of cells expressing the target integrin to a plate coated with an integrin ligand.

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well tissue culture plate with a solution of the integrin ligand (e.g., 10 µg/mL fibronectin or LAP) in PBS overnight at 4 °C.

-

The next day, wash the wells three times with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37 °C.

-

-

Cell Preparation:

-

Use a cell line that expresses high levels of αvβ6 integrin (e.g., HT-29 cells).

-

Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in serum-free media.

-

-

Inhibition Assay:

-

Pre-incubate the fluorescently labeled cells with various concentrations of the test inhibitor or vehicle for 30 minutes at 37 °C.

-

Aspirate the blocking solution from the coated plate and add 1 x 10⁵ cells per well.

-

Incubate the plate for 1-2 hours at 37 °C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the plate two to three times with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 of the inhibitor.

-

Conclusion

This compound is a critical building block in modern medicinal chemistry, enabling the development of potent and selective integrin inhibitors. Its function as an arginine mimetic allows for the creation of drug candidates with improved pharmacokinetic profiles. The mechanism of action of the resulting compounds is the inhibition of αvβ6 integrin-mediated activation of TGF-β, a central pathway in the pathogenesis of fibrosis. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this important class of therapeutic agents.

References

- 1. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

The Ascendancy of Tetrahydronaphthyridines: From Serendipitous Discovery to a Privileged Scaffold in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine (THN) core, a bicyclic scaffold fusing a pyridine with a piperidine ring, has emerged as a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture and versatile chemical handles have made it a "privileged scaffold" in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies of tetrahydronaphthyridines, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

From Aromatic Precursors to a Pharmaceutical Revolution: The Early History

The journey of tetrahydronaphthyridines is intrinsically linked to their aromatic precursors, the naphthyridines. The first synthesis of a naphthyridine ring system, specifically the 1,8-naphthyridine core, is credited to Koller's group in 1927.[1] In the same year, Bobranski and Sucharda reported the synthesis of 1,5-naphthyridine by adapting the Skraup quinoline synthesis.[2] For several decades, these heterocyclic systems remained of academic interest.

A pivotal moment that catapulted the naphthyridine scaffold into the pharmaceutical spotlight was the serendipitous discovery of nalidixic acid in 1962 by George Y. Lesher and his colleagues.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid, a 1,8-naphthyridine derivative, was the first of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1] This discovery laid the groundwork for the development of the vast and highly successful quinolone family of antibiotics.[1]

The initial entry into the tetrahydronaphthyridine scaffold was primarily through the reduction of the aromatic naphthyridine precursors. Early methods involved catalytic hydrogenation over palladium, which depending on the specific naphthyridine isomer and reaction conditions, could yield different tetrahydronaphthyridine isomers. For instance, the catalytic hydrogenation of 3-methyl-2,7-naphthyridine over palladium was reported to yield a mixture of the 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro derivatives.[3]

The Evolution of Synthetic Strategies: Building Complexity and Control

The synthetic repertoire for accessing the tetrahydronaphthyridine core has significantly expanded from simple reductions to sophisticated de novo constructions, enabling precise control over substitution and stereochemistry.

Classical Approaches: Reduction of Naphthyridines

The hydrogenation of the more readily available aromatic naphthyridines remains a viable and often utilized strategy.

Table 1: Selected Methods for the Synthesis of Tetrahydronaphthyridines by Reduction

| Naphthyridine Isomer | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 3-Methyl-2,7-naphthyridine | H₂, Pd catalyst | 5,6,7,8-Tetrahydro-3-methyl-2,7-naphthyridine and 1,2,3,4-Tetrahydro-3-methyl-2,7-naphthyridine | 88 and 12 | [3] |

| 1,6-Naphthyridine | H₂, Pd catalyst | 1,2,3,4-Tetrahydro-1,6-naphthyridine | Not specified | [3] |

| 1,7-Naphthyridine | H₂, Pd catalyst | 1,2,3,4-Tetrahydro-1,7-naphthyridine and 5,6,7,8-Tetrahydro-1,7-naphthyridine | 98 and 2 | [3] |

| 2,7-Disubstituted 1,8-naphthyridines | H₂, Ru-diamine complexes | Chiral 1,2,3,4-Tetrahydro-1,8-naphthyridines | up to 99% ee | [1] |

| 2,6-Disubstituted 1,5-naphthyridines | H₂, Ru-diamine complexes | Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridines | up to 99% ee | [2] |

-

Materials: 3-Methyl-2,7-naphthyridine, Palladium catalyst (e.g., 10% Pd on Carbon), Ethanol.

-

Procedure:

-

A solution of 3-methyl-2,7-naphthyridine in ethanol is placed in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon is added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is stirred at room temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The isomeric tetrahydronaphthyridines are separated by chromatography.

-

De Novo Syntheses: Constructing the Core from the Ground Up

While reduction methods are useful, de novo syntheses offer greater flexibility in introducing substituents and controlling stereochemistry. The development of such methods has been a focus of modern synthetic chemistry.

The classical Pictet-Spengler reaction, a mainstay for the synthesis of tetrahydroisoquinolines, is generally not applicable to the electron-deficient pyridine ring of tetrahydronaphthyridines. However, modern variations have overcome this limitation. A notable example is the Radical Pictet-Spengler Reaction , which allows for the synthesis of α-substituted tetrahydronaphthyridines from aldehydes and specialized HARP (halogen amine radical protocol) reagents.

A powerful method for the de novo synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines involves the microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles. This strategy allows for the construction of the bicyclic core in a single, atom-economical step.

An expeditious three-step sequence involving a Horner-Wadsworth-Emmons olefination, diimide reduction, and global deprotection has been developed for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, which are valuable as arginine mimetics in drug design.

A recent and highly modular approach utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular S-N-Ar cyclization. This method, often performed in continuous flow, allows for the automated synthesis of a wide range of α-alkylated and spirocyclic tetrahydronaphthyridines.

The Expanding Pharmacological Landscape of Tetrahydronaphthyridines

While the initial impetus for naphthyridine research was antibacterial activity, the partially saturated tetrahydronaphthyridine core has demonstrated a much broader and diverse range of biological activities. The three-dimensional nature of the THN scaffold allows for precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets.

Table 2: Biological Activities and Targets of Selected Tetrahydronaphthyridine Derivatives

| Compound Class | Biological Target | Therapeutic Area | Representative IC₅₀/Activity | Reference |

| CXCR4 Antagonists | CXCR4 | HIV, Cancer | IC₅₀ = 24 nM | [4] |

| RORγt Inverse Agonists | RORγt | Autoimmune Diseases | Not specified | |

| Integrin Inhibitors (Arginine Mimetics) | αvβ₃, αvβ₅, αvβ₆ Integrins | Fibrosis, Oncology | Not specified | |

| mGlu2 Negative Allosteric Modulators | mGlu2 | Neurological Disorders | Not specified |

CXCR4 Antagonism: A Case Study in Signaling Pathway Modulation

Several tetrahydronaphthyridine derivatives have been developed as potent antagonists of the CXCR4 receptor, a key player in HIV entry into host cells and cancer metastasis. By blocking the interaction of the natural ligand, CXCL12, with CXCR4, these compounds inhibit downstream signaling pathways that promote cell migration and survival.

Future Perspectives

The journey of tetrahydronaphthyridines from a laboratory curiosity to a cornerstone of drug discovery is a testament to the power of synthetic innovation and the continuous search for novel pharmacophores. The development of modular and automated synthetic routes has made a vast chemical space accessible for biological screening. As our understanding of complex biological pathways deepens, the unique structural and electronic properties of the tetrahydronaphthyridine scaffold will undoubtedly continue to be exploited in the rational design of the next generation of therapeutics. The ability to fine-tune the three-dimensional arrangement of substituents on this rigid core will be instrumental in achieving high target selectivity and favorable drug-like properties, ensuring the continued prominence of tetrahydronaphthyridines in medicinal chemistry for years to come.

References

- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide to its Function as an Arginine Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a basic amino acid, plays a critical role in numerous physiological and pathophysiological processes, primarily through the electrostatic and hydrogen-bonding interactions of its guanidinium group. However, the high basicity and inherent flexibility of the arginine side chain often lead to poor pharmacokinetic properties, such as low bioavailability and membrane permeability, in drug candidates. Arginine mimetics are designed to replicate the key binding interactions of the natural amino acid while offering improved drug-like properties. This technical guide provides an in-depth overview of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a promising scaffold that serves as a less basic, conformationally constrained arginine mimetic. We will explore its synthesis, physicochemical properties, and its application in the design of therapeutics targeting integrin receptors and nitric oxide synthases.

Introduction: The Need for Arginine Mimetics

The guanidinium group of L-arginine is pivotal for molecular recognition, forming strong bidentate salt bridges with carboxylate residues (e.g., aspartate or glutamate) in protein binding pockets. This interaction is fundamental to the function of many enzymes, including trypsin-like serine proteases and nitric oxide synthases (NOS), and is crucial for the binding of ligands to receptors like integrins.

Despite its importance, the high basicity of the guanidinium group (pKa ≈ 13.8) means it is permanently protonated under physiological conditions. This charge contributes to low oral bioavailability and poor cell membrane permeability, hindering the development of arginine-containing peptides as drugs. To overcome these limitations, medicinal chemists have developed non-peptidic arginine mimetics. An ideal mimetic should:

-

Replicate the key hydrogen-bonding and electrostatic interactions of the guanidinium group.

-

Possess a lower pKa to reduce excessive basicity, thereby improving pharmacokinetic properties.

-

Exhibit conformational rigidity to minimize the entropic penalty upon binding.

The this compound scaffold has emerged as a compelling solution that addresses these requirements.

Physicochemical Properties

The key advantage of the this compound core lies in its significantly lower basicity compared to L-arginine, which enhances its potential for creating more permeable and bioavailable drug candidates.[1][2]

| Property | L-Arginine (Guanidinium Group) | This compound | Reference(s) |

| Molecular Formula | C₆H₁₅N₄O₂⁺ | C₉H₁₂N₂ | [3] |

| pKa | ~13.8 | ~7.0 | [1][2] |

| Basicity | Highly Basic | Moderately Basic | [1][2] |

| Melting Point (°C) | Not Applicable | 77.5 - 86.5 | [3] |

Mechanism of Arginine Mimicry

The tetrahydronaphthyridine ring system effectively mimics the "side-on" salt-bridge binding interaction of arginine's guanidinium group with carboxylate residues in proteins.[1] The spatial arrangement of the nitrogen atoms in the heterocyclic system allows it to serve as a hydrogen bond donor and acceptor, replicating the key recognition features of arginine.

Caption: Arginine mimetic replicating the key hydrogen bond interactions.

Synthesis of the Core Scaffold

Traditional synthesis of tetrahydronaphthyridines involves harsh methods like the Friedländer reaction followed by hydrogenation, which suffer from limited functional group tolerance.[1] A more modern and efficient approach utilizes a Horner–Wadsworth–Emmons (HWE) based sequence, which proceeds in high yields without the need for chromatography.[1][4]

Caption: Modern synthesis workflow for the naphthyridine core.

Experimental Protocol: Horner–Wadsworth–Emmons Based Synthesis

This protocol is adapted from the procedure described by Lippa et al.[1][5]

-

Phosphorylation of the N-H bond: To a stirred solution of this compound (1.0 eq) in THF at room temperature, add diethyl chlorophosphate (1.2 eq). Add isopropylmagnesium chloride (1.5 eq) dropwise over 5 minutes. After an additional 5 minutes, quench the reaction with saturated NH₄Cl. Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate in vacuo to yield the phosphoramidate.

-

Diphosphorylation: To a stirred solution of the resulting phosphoramidate (1.0 eq) in THF under nitrogen at -42°C, add s-BuLi (3.0 eq). Stir for 20 minutes, then add diethyl chlorophosphate (1.1 eq). After another 20 minutes, quench with saturated NH₄Cl. Perform an aqueous workup with ethyl acetate to isolate the diphosphorylated product.

-

Horner-Wadsworth-Emmons Olefination: To a stirred solution of the diphosphorylated intermediate (1.0 eq) in THF at 0°C, add a suitable base such as KOt-Bu (1.8 eq). After 5 minutes, add the desired aldehyde (1.0 eq) and stir for 75 minutes.

-

Reduction and Deprotection: Partition the reaction mixture between DCM and saturated LiCl. Extract the aqueous phase with DCM. Wash the combined organics, dry, and concentrate. Dissolve the residue in 7.4 M HCl and stir at 100°C for 3.5 hours. After cooling, wash with DCM, basify the aqueous phase to pH 14 with 2 M NaOH, and extract with DCM to afford the final 7-alkyl-substituted product.

Biological Applications and Activity

Integrin Inhibitors

The this compound scaffold is a key component in the design of peptidomimetics that target the Arg-Gly-Asp (RGD) binding site on integrins, particularly αvβ3.[1][6] Integrins are cell surface receptors involved in cell adhesion, signaling, and angiogenesis. Overexpression of certain integrins is associated with diseases like cancer and fibrosis.[7] By incorporating the naphthyridine core as an arginine mimetic, these RGD peptidomimetics can block the binding of natural ligands like vitronectin and fibronectin, thereby inhibiting downstream signaling.[7][8]

While specific IC₅₀ values for the this compound fragment alone are not reported, complex conjugates containing this mimetic have shown potent activity. For example, cyclo[DKP-RGD]-paclitaxel conjugates, where the RGD motif is mimicked, inhibit biotinylated vitronectin binding to the purified αVβ3-integrin receptor at nanomolar concentrations.[8]

Caption: Inhibition of integrin signaling by an RGD mimetic.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively. Therefore, selective NOS inhibitors are valuable therapeutic targets.

Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol outlines a general method to determine the inhibitory activity of a compound like this compound against a purified NOS isoform.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the NOS isoform (e.g., HEPES buffer, pH 7.4).

-

NOS Enzyme: Use a purified, recombinant human NOS isoform (nNOS, eNOS, or iNOS).

-

Cofactors: Prepare a solution containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

-

Substrate: Prepare a stock solution of L-arginine.

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Griess Reagent: Prepare a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors to each well.

-

Add serial dilutions of the test compound (or vehicle control) to the appropriate wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Terminate the reaction.

-

Add Griess Reagent to each well. This reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for assessing NOS inhibition.

Conclusion and Future Directions

This compound stands out as a valuable scaffold in modern medicinal chemistry. Its ability to function as a conformationally restricted, less basic arginine mimetic provides a powerful tool for designing molecules with improved pharmacokinetic profiles. Its successful incorporation into potent RGD peptidomimetic integrin antagonists highlights its potential. Future research should focus on synthesizing a library of derivatives based on this core to explore its structure-activity relationships as inhibitors for other arginine-dependent enzymes, particularly the isoforms of nitric oxide synthase. The generation of specific quantitative data (IC₅₀, Ki) for this core against these targets will be crucial for validating its utility and guiding the development of novel therapeutics for a range of diseases.

References

- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. H34168.03 [thermofisher.com]

- 4. d-nb.info [d-nb.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of RGD peptidomimetic-paclitaxel conjugates bearing lysosomally cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Physicochemical Characteristics of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, notably as an arginine mimetic in the development of αvβ3 integrin antagonists. This document collates available experimental and predicted data on its core properties, details relevant experimental protocols for its synthesis, and visualizes its role in a significant biological signaling pathway.

Core Physicochemical Properties

This compound is an orange, powdered solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below. While experimental data for some parameters are available, others are based on computational predictions due to a lack of published experimental values.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Melting Point | 77.5 - 86.5 °C | [1] |

| Boiling Point | Predicted: 285.3 ± 25.0 °C | Computational Prediction |

| pKa (Saturated Ring Nitrogen) | Estimated: ~7 | [2] |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 1.5 ± 0.3 | Computational Prediction |

| Water Solubility | Predicted: 10-20 mg/mL | Computational Prediction |

| Appearance | Orange Powder | [1] |

| CAS Number | 274676-47-0 | [1] |

| IUPAC Name | This compound | [1] |

Note: Predicted values are generated from computational models and should be considered estimates until experimentally verified.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the synthesis of the aromatic precursor, 2,7-dimethyl-1,8-naphthyridine, via a Friedländer annulation, followed by a selective reduction of one of the pyridine rings.

Synthesis of 2,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation

This protocol is adapted from established methodologies for the synthesis of 1,8-naphthyridine derivatives.[3][4]

Materials:

-

2-Amino-6-methylpyridine

-

Crotonaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine in ethanol.

-

Slowly add crotonaldehyde to the solution while stirring.

-

Add a catalytic amount of potassium hydroxide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, remove the ethanol under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 2,7-dimethyl-1,8-naphthyridine.

Reduction of 2,7-Dimethyl-1,8-naphthyridine

The selective hydrogenation of one of the pyridine rings of 2,7-dimethyl-1,8-naphthyridine yields the target compound.

Materials:

-

2,7-Dimethyl-1,8-naphthyridine

-

Ethanol or a similar suitable solvent

-

Palladium on carbon (Pd/C, 10%) or other suitable hydrogenation catalyst

-

Hydrogen gas source

Procedure:

-

In a high-pressure reaction vessel (autoclave), dissolve 2,7-dimethyl-1,8-naphthyridine in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours to overnight.

-

Monitor the reaction for the uptake of hydrogen and by TLC to determine completion.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol to recover any adsorbed product.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield the final compound.

Biological Significance and Signaling Pathway

This compound serves as a key building block for the synthesis of potent and selective antagonists of the αvβ3 integrin.[2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis. The inhibition of αvβ3 integrin can disrupt these processes, making it a valuable target for drug development.

αvβ3 Integrin Downstream Signaling

The binding of extracellular matrix (ECM) proteins (e.g., vitronectin, fibronectin) to αvβ3 integrin triggers a cascade of intracellular signaling events. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK acts as a scaffold for numerous signaling proteins, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for cell survival, proliferation, and migration.

Mechanism of Action of αvβ3 Integrin Antagonists

Antagonists derived from this compound are designed to mimic the arginine-glycine-aspartic acid (RGD) motif found in the natural ligands of integrins. By competitively binding to the RGD-binding site on αvβ3 integrin, these antagonists block the interaction with ECM proteins. This inhibition prevents the activation of FAK and the subsequent PI3K/Akt signaling cascade, ultimately leading to reduced cell adhesion, migration, and proliferation, and can induce apoptosis.[5][6]

References

- 1. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key heterocyclic scaffold of interest in medicinal chemistry. The information presented herein is crucial for the structural verification, purity assessment, and further development of novel therapeutics based on this privileged core. All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. The data is compiled from the supporting information of the publication "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach".[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate (a derivative of the target compound)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.08 | d | 7.3 | Ar-H |

| 6.44 | d | 7.3 | Ar-H |

| 4.19 - 4.07 | m | - | OCH₂ |

| 3.81 - 3.74 | m | - | NCH₂ (C2) |

| 2.69 | t | 6.4 | NCH₂ (C4) |

| 2.36 | s | - | Ar-CH₃ |

| 1.93 - 1.85 | m | - | CH₂ (C3) |

| 1.27 | td | 7.1, 0.8 | OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate

| Chemical Shift (δ) ppm | Assignment |

| 154.0 | C7 |

| 151.8 (d, J = 2.2 Hz) | C8a |

| 137.4 | C5 |

| 116.3 (d, J = 7.3 Hz) | C4a |

| 115.95 | C6 |

| 63.20 (d, J = 6.6 Hz) | OCH₂ |

| 45.9 (d, J = 2.2 Hz) | NCH₂ (C2) |

| 26.6 | NCH₂ (C4) |

| 23.6 | Ar-CH₃ |

| 22.4 (d, J = 4.4 Hz) | CH₂ (C3) |

| 16.0 (d, J = 7.3 Hz) | OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate

| Wavenumber (cm⁻¹) | Description |

| 3472 | N-H Stretch |

| 2981, 2930, 2864 | C-H Stretch (Aliphatic) |

| 1600, 1577 | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 285.1363 | 285.1367 |

Experimental Protocols

The following are the general experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on Bruker NMR spectrometers (AVIII 400MHz, AVIIIHD 600 MHz, and AVIII 700 MHz).[1] Samples were dissolved in a suitable deuterated solvent, and spectra were referenced to the residual solvent peak. Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are quoted in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were recorded using a Perkin Elmer FTIR spectrometer as a neat film in the range of 4000–600 cm⁻¹.[1]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were recorded using an Acquity UPLC CSH C18 column for liquid chromatography and a Waters XEVO G2-XS QTof for mass analysis with electrospray ionization (ESI+).[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

The Therapeutic Potential of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core is at the heart of numerous synthetic compounds with potential applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the key therapeutic targets of 1,8-naphthyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and development efforts.

Key Therapeutic Targets and Mechanisms of Action

1,8-Naphthyridine derivatives exert their therapeutic effects by modulating the activity of a diverse range of biological targets. The primary areas of investigation include their roles as anticancer, antimicrobial, and neurological agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,8-naphthyridine derivatives.[1][2] These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines.[3] Their mechanisms of action are often multifaceted, primarily involving the inhibition of key enzymes that are critical for cancer cell growth, survival, and proliferation, such as protein kinases and DNA topoisomerases.[1][2]

Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been identified as potent inhibitors of several receptor tyrosine kinases and other kinases involved in oncogenic signaling.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, and its inhibition is a validated strategy in cancer therapy.[4][5][6] Certain 1,8-naphthyridine derivatives have been reported to exhibit EGFR inhibitory activity.[1][2]

-

c-Met: The c-Met proto-oncogene, the receptor for hepatocyte growth factor (HGF), is implicated in tumor growth, invasion, and metastasis. Several 1,8-naphthyridine derivatives have demonstrated potent inhibition of c-Met kinase.

-

Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a master kinase that plays a central role in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8][9] 1,8-Naphthyridine derivatives have been investigated as potential PDK1 inhibitors.[1]

-

Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Specific 5H-benzo[c][1][10]naphthyridin-6-one analogs have been identified as potent Aurora kinase inhibitors.[11]

DNA Topoisomerase Inhibition:

DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells. Some 1,8-naphthyridine derivatives act as topoisomerase inhibitors.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in the development of antimicrobial agents. This class of compounds has shown efficacy against a range of bacterial and mycobacterial strains. Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Neurological Activity

Emerging research suggests that 1,8-naphthyridine derivatives may have therapeutic potential in neurological disorders. This is largely attributed to their ability to modulate the activity of cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes in the central nervous system.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative 1,8-naphthyridine derivatives against various therapeutic targets.

Table 1: Cytotoxicity of 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3f | MCF7 (Breast) | 6.53 | [3] |

| 6f | MCF7 (Breast) | 7.88 | [3] |

| 8c | MCF7 (Breast) | 7.89 | [3] |

| 10b | MCF7 (Breast) | 7.79 | [3] |

| 10c | MCF7 (Breast) | 1.47 | [3] |

| 8d | MCF7 (Breast) | 1.62 | [3] |

| 4d | MCF7 (Breast) | 1.68 | [3] |

| 10f | MCF7 (Breast) | 2.30 | [3] |

| 8b | MCF7 (Breast) | 3.19 | [3] |

Table 2: Kinase Inhibitory Activity of 1,8-Naphthyridine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 5H-benzo[c][1][10]naphthyridin-6-ones | Aurora A | Varies | [11] |

| 5,7-disubstituted[1][12]naphthyridines | SYK | Varies | [13] |

| Imidazo[4,5-b]pyridine-based | Aurora A | Varies | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of 1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a 1,8-naphthyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

1,8-naphthyridine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the inhibitory activity of a 1,8-naphthyridine derivative against a specific protein kinase.

Materials:

-

Recombinant protein kinase (e.g., EGFR, c-Met, PDK1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

1,8-naphthyridine derivative stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivative in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control, the target kinase, and its substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring ADP production).

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of a 1,8-naphthyridine derivative to inhibit the catalytic activity of human topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II assay buffer

-

ATP

-

1,8-naphthyridine derivative stock solution (in DMSO)

-

STEB buffer (40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the topoisomerase II assay buffer, supercoiled plasmid DNA, ATP, and the 1,8-naphthyridine derivative at various concentrations.

-

Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding STEB buffer.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: The inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a 1,8-naphthyridine derivative in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line (e.g., A549, MCF7)

-

Matrigel (optional)

-

1,8-naphthyridine derivative formulated for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.

-

Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the 1,8-naphthyridine derivative and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-